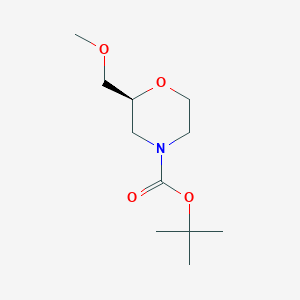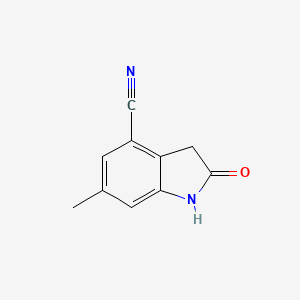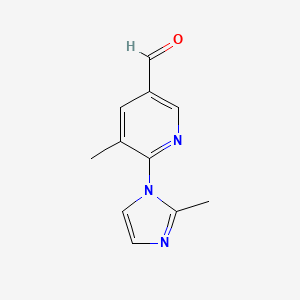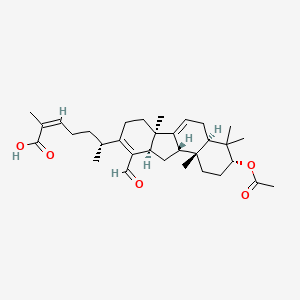![molecular formula C10H14N2O3 B13070550 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13070550.png)
3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of a nitrophenyl group attached to an amino-propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-nitrobenzyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Chromium trioxide, sulfuric acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 3-{[(4-Aminophenyl)methyl]amino}propan-1-ol.
Oxidation: 3-{[(4-Nitrophenyl)methyl]amino}propan-1-one.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino-propanol backbone can form hydrogen bonds with target molecules, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
- 3-{[(4-Methylphenyl)methyl]amino}propan-1-ol
- 3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol
Uniqueness
3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with electron-rich targets.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-[(4-nitrophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H14N2O3/c13-7-1-6-11-8-9-2-4-10(5-3-9)12(14)15/h2-5,11,13H,1,6-8H2 |
Clave InChI |
PCTSLTAYHXDRDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


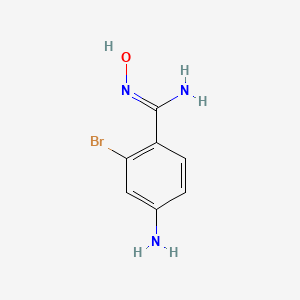
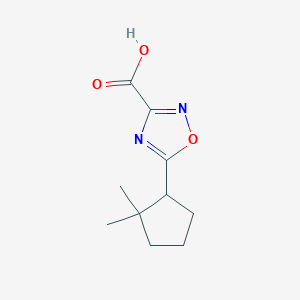
![{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13070486.png)

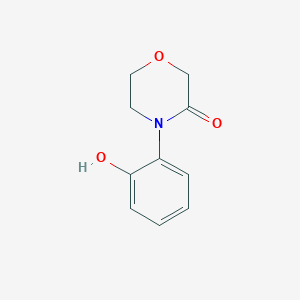
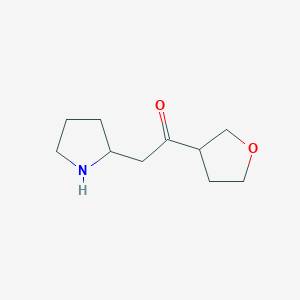
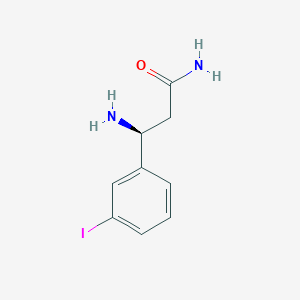

![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)

